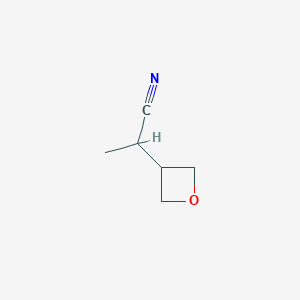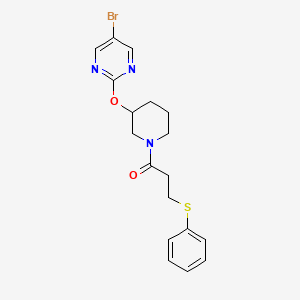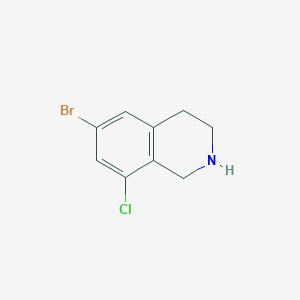![molecular formula C17H13N3O3S B2878921 2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1607684-22-9](/img/structure/B2878921.png)
2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a cyano group (-CN), a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), and a cyclopropyl group (a three-membered carbon ring) attached to it. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiazole ring, followed by the introduction of the cyano group and the cyclopropyl group. The final step would likely be the coupling of this intermediate with benzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazole ring, and the cyano and cyclopropyl groups. These groups could potentially engage in a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be dominated by the functional groups present. The cyano group could potentially undergo addition reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and cyano groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds structurally related to 2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid, focusing on their biological activities. For example, the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes demonstrated antimicrobial activity against bacterial strains causing infections in various parts of the body (Mishra et al., 2019). Similarly, a systematic study on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells highlighted the potential applications in renewable energy sources (Yang et al., 2016).
Antimicrobial and Antiparasitic Activities
The antimicrobial properties of related compounds have been a significant area of research. Studies have shown that certain derivatives exhibit good antimicrobial activity against various pathogens, including E. coli and S. aureus, highlighting their potential in treating infectious diseases (Banday, Mattoo, & Rauf, 2010). Furthermore, research on anthranilic acid derivatives of benzothiazoles demonstrated promising antiproliferative activity against parasites, suggesting applications in antiparasitic therapies (Delmas et al., 2002).
Photocyclization and Synthesis of Novel Compounds
Photocyclization techniques have been employed to create novel compounds, such as 2-aminocyclopropanols, which show potential in various chemical syntheses and therapeutic applications (Weigel, Schiller, & Henning, 1997). The utility of activated nitriles in synthesizing new heterocyclic compounds further exemplifies the versatility and potential of compounds structurally related to this compound in creating a wide range of biologically active molecules (Fadda, Mukhtar, & Refat, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[[(E)-2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-8-11(7-12-9-24-16(19-12)10-5-6-10)15(21)20-14-4-2-1-3-13(14)17(22)23/h1-4,7,9-10H,5-6H2,(H,20,21)(H,22,23)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRSGWXNTYBYJU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)





![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)
![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)



